molecular formula C16H16ClN3O B2772278 3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine CAS No. 1024770-50-0

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine

Cat. No.: B2772278
CAS No.: 1024770-50-0
M. Wt: 301.77
InChI Key: AIVWWERDIUPHNT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine (3-CPMM-6H-CINN) is a novel compound that has been studied for its potential applications in the field of scientific research. 3-CPMM-6H-CINN is a member of the cinnolin-imine family of compounds, and has been studied for its unique properties that make it a promising tool for laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The methylation of methoxy-cinnolines and quaternisation of cinnoline with methyl iodide have been examined, revealing insights into the effects of substituent methoxy-groups and the formation of cinnolinium salts (Ames et al., 1971).
  • A novel synthesis approach for the cinnoline ring system via organoiron(cyclopentadienyl) complexes has demonstrated efficient synthesis pathways for 3-mono or 3,4-disubstituted cinnolines, providing a foundation for synthesizing structurally diverse cinnoline derivatives (Sutherland et al., 1988).

Biological Activities and Applications

  • Certain 2-substituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones have shown high affinity to the benzodiazepine receptor, suggesting the potential for developing novel anxiolytic agents. The structural requirements for activity emphasize the importance of topographical planarity or pseudoplanarity for receptor binding (Nakao et al., 1990).
  • The transport and metabolism of pollen suppressant SC-2053, a related cinnoline derivative, in wheat have been studied, identifying key metabolites and providing insights into its mode of action and potential for agricultural applications (Cross et al., 1995).

Structural and Mechanistic Insights

  • Studies on the structure and charge delocalization in unsaturated imines and their corresponding iminium salts provide valuable information on the electronic properties of cinnoline derivatives, which could inform their reactivity and interaction with biological targets (Childs et al., 1989).
  • The synthesis and characterization of quaternary oxovanadium(V) complexes incorporating hydrazone ligands, including those derived from cinnoline, illustrate the potential for developing metal-based therapeutics and catalytic agents (Mondal et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been reported to inhibit spore germination and cellulose synthesis .

Biochemical Pathways

Related compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, selenium-containing compounds have been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Related compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For example, triclocarban, a compound with a similar chlorophenyl structure, was phased out of personal care products due to health concerns .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVWWERDIUPHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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